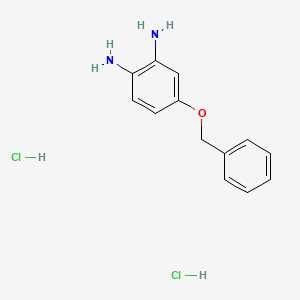

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

4-phenylmethoxybenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.2ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-8H,9,14-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIQSEDZEHPKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598595 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-18-8 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 4-(Benzyloxy)nitrobenzene

Method Overview:

The most common and industrially relevant method for synthesizing 4-(Benzyloxy)benzene-1,2-diamine involves the catalytic hydrogenation of 4-(Benzyloxy)nitrobenzene. This process reduces the nitro group (-NO2) to the corresponding diamine (-NH2) groups.

- Starting Material: 4-(Benzyloxy)nitrobenzene

- Reducing Agent: Hydrogen gas (H2)

- Catalyst: Palladium on carbon (Pd/C) or similar palladium catalysts

- Solvent: Typically an organic solvent such as ethanol or methanol

- Temperature: Mild to moderate temperatures (room temperature to 50°C)

- Pressure: Atmospheric to moderate hydrogen pressure (1-5 atm)

Mechanism:

The hydrogenation proceeds via adsorption of hydrogen and nitro compound on the catalyst surface, followed by stepwise reduction of the nitro group to hydroxylamine and then to the diamine.

- High selectivity for the diamine product

- Scalable for industrial production

- Relatively mild reaction conditions

- Requires careful control of hydrogen pressure to avoid over-reduction

- Catalyst poisoning by impurities can reduce efficiency

Photoreaction of 4-Methoxyazobenzenes

Method Overview:

An alternative synthetic route involves the photochemical reaction of 4-methoxyazobenzenes in various solvents to yield N-arylbenzene-1,2-diamines, including 4-(Benzyloxy)benzene-1,2-diamine.

- Starting Material: 4-Methoxyazobenzenes or related azo compounds

- Light Source: UV or visible light irradiation

- Solvent: Choice of solvent influences product distribution; solvents such as methanol or acetonitrile are used

- Temperature: Ambient temperature during irradiation

Mechanism:

The photoreaction induces homolytic cleavage of the azo bond, followed by rearrangement and reduction steps leading to the formation of diamine derivatives.

- Can provide access to structurally diverse diamines

- Useful for laboratory-scale synthesis and mechanistic studies

- Requires specialized light sources and reaction setup

- Product yields can be solvent-dependent and sometimes lower than catalytic hydrogenation

Industrial Production Considerations

Industrial synthesis of 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride generally favors the hydrogenation route due to scalability and control over product purity. The dihydrochloride salt is typically formed by treating the free diamine with hydrochloric acid to enhance stability and facilitate handling.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 4-(Benzyloxy)nitrobenzene | H2, Pd/C | Mild temp, atmospheric pressure | High selectivity, scalable | Catalyst sensitivity, H2 handling |

| Photochemical Reaction | 4-Methoxyazobenzenes | UV/visible light | Ambient temp, solvent-dependent | Structural diversity, lab-scale | Specialized equipment, variable yield |

| Formation of Dihydrochloride Salt | 4-(Benzyloxy)benzene-1,2-diamine | HCl | Room temp | Stabilizes compound, easy to handle | Requires pure diamine precursor |

Research Findings and Analytical Insights

- Yield and Purity: The hydrogenation method typically yields high purity diamine with yields often exceeding 85-90% under optimized conditions. Photoreactions may yield lower quantities (50-70%) depending on solvent and light intensity.

- Catalyst Efficiency: Palladium catalysts are preferred due to their high activity and selectivity; however, catalyst regeneration and poisoning are important factors for industrial application.

- Solvent Effects: Solvent choice in photoreaction significantly affects product distribution, with polar solvents favoring higher yields of diamine derivatives.

- Salt Formation: Conversion to dihydrochloride salt improves compound stability and solubility, facilitating downstream applications in synthesis and pharmaceutical development.

Chemical Reactions Analysis

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrochloric acid, dimethylformamide, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: It is used in organic synthesis and as an intermediate in the preparation of various chemical compounds.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets and pathways within cells. The compound can exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

3-(Benzyloxy)benzene-1,2-diamine (CAS 89521-55-1) :

The benzyloxy group at the 3-position creates a positional isomer. This alters electronic distribution, reducing conjugation with the aromatic ring compared to the 4-substituted analog. Such differences influence reactivity in electrophilic substitution reactions and coordination chemistry .Benzene-1,2-diamine Dihydrochloride (CAS 615-28-1) :

The parent compound lacks substituents, making it less sterically hindered and more reactive in coupling reactions. However, it is less lipophilic, limiting its utility in biological applications requiring membrane permeability .

Functional Group Modifications

4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride (CAS 131076-14-7) :

Methoxy (-OCH₃) groups at the 4- and 5-positions are electron-donating, increasing ring electron density. Compared to the benzyloxy group, methoxy substituents reduce steric bulk but also decrease lipophilicity, affecting solubility in organic solvents .4-((Trifluoromethyl)thio)benzene-1,2-diamine Dihydrochloride (CAS 1313012-28-0) :

The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing, contrasting with the electron-donating benzyloxy group. This results in a less nucleophilic aromatic ring, altering reactivity in cross-coupling or condensation reactions .

Halogenated and Alkylated Derivatives

4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride :

Chloro (-Cl) and methyl (-CH₃) substituents introduce electron-withdrawing and steric effects, respectively. The hydrochloride salt (vs. dihydrochloride) may reduce solubility in aqueous systems compared to 4-(benzyloxy) derivatives .- 4-(Difluoromethoxy)benzene-1,2-diamine (CAS 172282-50-7): The difluoromethoxy (-OCF₂H) group balances electron-withdrawing fluorine atoms with moderate lipophilicity. This compound exhibits higher acidity at the amino groups compared to benzyloxy analogs, influencing its behavior in acid-base reactions .

Table 1: Key Properties of 4-(Benzyloxy)benzene-1,2-diamine Dihydrochloride and Analogs

Solubility and Stability

- The dihydrochloride form enhances aqueous solubility for all analogs, critical for biological assays.

- Benzyloxy and trifluoromethylthio groups improve lipophilicity, favoring organic solvent compatibility (e.g., DMSO, ethanol) .

- Methoxy and difluoromethoxy derivatives exhibit intermediate solubility profiles .

Biological Activity

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride, with the molecular formula and a molecular weight of 286.06 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a benzene ring substituted with a benzyloxy group at the para position and two amino groups at the ortho positions. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism. This inhibition can affect pharmacokinetics and lead to potential drug interactions.

- Photoreactivity : Its photoreactive properties allow manipulation for biochemical applications, making it useful in experimental settings.

- Potential Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also possess such effects .

The mechanism of action involves interaction with specific molecular targets. The compound's ability to modulate enzymatic activity is significant for understanding its pharmacological implications. Studies suggest that it may engage in the following pathways:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits specific CYP enzymes. For example, studies measuring enzyme activity in vitro demonstrated significant reductions in metabolic rates for substrates typically processed by these enzymes.

-

Comparative Analysis with Similar Compounds :

Compound Name IC50 (μM) Unique Features 4-(Benzyloxy)benzene-1,2-diamine 25 Moderate inhibition of CYP enzymes 4-Aminobenzene 40 Basic structure without benzyloxy group 4-(Hydroxy)benzene-1,2-diamine 30 Hydroxyl group instead of benzyloxy 3-(Benzyloxy)aniline 35 Benzyloxy at meta position - Photoreactivity Applications : The photoreactive nature has been exploited in biochemical assays where light activation is necessary for compound functionality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : Begin with nucleophilic substitution of a benzyloxy group on a nitrobenzene precursor, followed by diamine reduction using catalytic hydrogenation or stoichiometric reductants (e.g., Sn/HCl). Validate efficiency via HPLC purity checks (>95%) and mass spectrometry for molecular weight confirmation. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading . For reduction steps, monitor reaction progress with TLC or in-situ IR spectroscopy to detect intermediate nitroso/amine groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- 1H/13C NMR to confirm substitution patterns and benzyloxy group integrity.

- HPLC-MS for purity assessment and detection of byproducts (e.g., over-reduced species).

- Elemental analysis to verify stoichiometry of the dihydrochloride salt.

- FT-IR to identify N–H stretching vibrations (3200–3400 cm⁻¹) and aromatic C–H bonds.

Cross-validate data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Store samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions for 1–3 months.

- Monitor degradation via HPLC for amine oxidation (e.g., quinone formation) or benzyloxy cleavage. Use argon/vacuum sealing for long-term storage to prevent hygroscopic degradation .

Q. How can solubility profiles be systematically determined for formulation studies?

- Methodological Answer : Use a tiered approach:

- Phase solubility analysis in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol).

- Dynamic light scattering (DLS) to assess aggregation in polar solvents.

- Co-solvency studies (e.g., PEG-water mixtures) to enhance solubility for in vitro assays .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in heterocyclic synthesis?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways. For example:

- Predict intramolecular cyclization to form benzimidazoles under acidic conditions.

- Simulate transition states for benzyloxy deprotection under catalytic hydrogenation.

Validate predictions with kinetic studies (e.g., Arrhenius plots) and in-situ spectroscopic monitoring .

Q. How to resolve contradictions between experimental data and computational predictions in reaction mechanisms?

- Methodological Answer :

- Perform isotopic labeling (e.g., deuterated solvents or 15N-labeled amines) to trace reaction pathways.

- Use microreactor systems to isolate intermediates for characterization (e.g., ESI-MS trapping).

- Reconcile discrepancies by refining computational models with experimental activation energies and solvent effects .

Q. What advanced techniques quantify trace metal impurities introduced during synthesis?

- Methodological Answer :

- ICP-MS for detecting transition metals (e.g., Pd, Sn) from catalysts/reductants.

- Chelation-based purification (e.g., EDTA washes) to reduce metal content below 10 ppm.

- Validate purity with XPS or EDX for surface contamination analysis .

Q. How can this compound be leveraged in heterocyclic library synthesis for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Use parallel synthesis to generate benzimidazole or quinoxaline derivatives via condensation with aldehydes/ketones.

- Screen libraries against biological targets (e.g., kinases) using SPR or fluorescence polarization assays.

- Apply QSAR models to correlate electronic properties (Hammett σ constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.